molecular formula C10H12O3 B13105732 Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate

Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate

Cat. No.: B13105732
M. Wt: 180.20 g/mol
InChI Key: WSUWWGNOMNPGFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-oxobicyclo[222]oct-2-ene-2-carboxylate is an organic compound with a unique bicyclic structure It is characterized by its bicyclo[222]octane framework, which is a common motif in various natural products and synthetic intermediates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, the reaction between cyclohexadiene and maleic anhydride under heat can yield the desired bicyclic compound. The reaction conditions typically involve heating the reactants in an inert solvent such as toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and specific reaction conditions can further improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octane-1-carboxylates: These compounds share a similar bicyclic structure but differ in their functional groups.

    2-Methyl-bicyclo[2.2.2]-oct-2-ene: This compound has a similar framework but lacks the carboxylate and ketone groups.

Uniqueness

Methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate is unique due to its specific functional groups and the resulting chemical reactivity. Its combination of a bicyclic structure with a ketone and carboxylate group makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate

InChI

InChI=1S/C10H12O3/c1-13-10(12)8-4-7-3-2-6(8)5-9(7)11/h4,6-7H,2-3,5H2,1H3

InChI Key

WSUWWGNOMNPGFC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2CCC1CC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.